

Application Notes and Protocols: Preparation and Use of BAR502 Stock Solutions

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Compound of Interest

Compound Name: BAR502

Cat. No.: B605914

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Abstract

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions for **BAR502**, a potent dual agonist for the Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] **BAR502** is a valuable tool for researchers in metabolic diseases, cholestasis, and oncology.[4][5][6] Recent studies have also identified it as an antagonist of the leukemia inhibitory factor receptor (LIFR), highlighting its potential in cancer research.[7][8] This document offers standardized procedures for both in vitro and in vivo experimental setups to ensure reproducibility and accuracy.

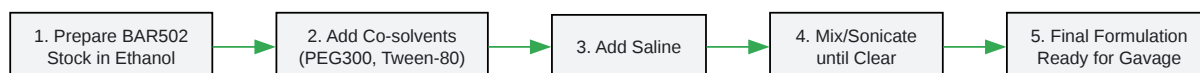
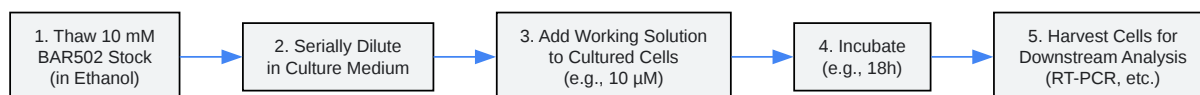
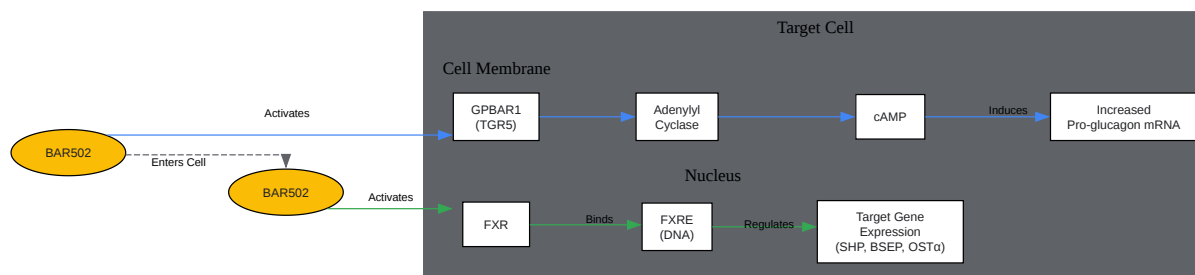
BAR502 Chemical and Physical Properties

BAR502 is a non-bile acid steroidal compound.[9] Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	(3 α ,5 β ,6 α ,7 α)-6-ethyl-24-norcholane-3,7,23-triol	[10]
Molecular Formula	C ₂₅ H ₄₄ O ₃	[1][10]
Molecular Weight	392.62 g/mol	[1]
CAS Number	1612191-86-2	[1][10]
Appearance	White to off-white solid	[1]

Signaling Pathways of BAR502

BAR502 primarily functions as a dual agonist for GPBAR1 and FXR. It activates the membrane-bound GPBAR1 to trigger cAMP-mediated signaling and the nuclear receptor FXR to regulate the transcription of genes involved in bile acid and lipid metabolism.[11] Additionally, it can antagonize the LIFR pathway.[7]



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BAR502, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BAR502, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial therapy with BAR502 and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. journals.physiology.org [journals.physiology.org]
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